6-Chloro-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one
Description
6-Chloro-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound featuring a pyrazoloquinolinone core with a chlorine substituent at the 6-position. The chlorine substitution at position 6 is hypothesized to influence steric and electronic interactions with target receptors, distinguishing it from other derivatives.
Properties
IUPAC Name |
6-chloro-1,2-dihydropyrazolo[4,3-c]quinolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c11-7-3-1-2-5-8-6(4-12-9(5)7)10(15)14-13-8/h1-4H,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLWIZVNNDOKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C(=C1)Cl)C(=O)NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation Approach
The Claisen-Schmidt condensation serves as a cornerstone for constructing the pyrazolo[4,3-c]quinoline core. A representative protocol involves reacting 4-chloro-2-aminobenzaldehyde with substituted hydrazines in ethanol under reflux, followed by cyclization. For instance, condensation with phenylhydrazine generates an intermediate hydrazone, which undergoes intramolecular cyclization in acetic acid to yield the dihydro-pyrazoloquinoline scaffold. The chlorine atom at position 6 is retained from the starting aldehyde, ensuring regioselectivity.
Critical parameters include:
-
Solvent selection : Ethanol or acetic acid enhances solubility and proton transfer during cyclization.
-
Temperature : Reflux conditions (80–110°C) accelerate ring closure while minimizing side reactions.
-
Catalysts : Fe powder in acetic acid reduces nitro intermediates to amines, facilitating subsequent cyclization with 84% efficiency.
Friedländer Condensation Method
The Friedländer condensation offers an alternative route using anthranilaldehyde derivatives and ketones. For example, reacting 4-chloroanthranilaldehyde with acetylacetone in the presence of KOH in methanol produces a quinoline precursor, which is subsequently treated with hydrazine to form the pyrazole ring. This method excels in introducing diverse substituents but requires precise control over stoichiometry to avoid over-alkylation.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors replace batch processes, enhancing heat transfer and reducing reaction times. Key considerations include:
-
Chlorination : Phosphorus oxychloride (POCl₃) efficiently converts hydroxyl groups to chloro substituents at position 6, as demonstrated in analogous pyridazine syntheses.
-
Purification : Crystallization from ethanol-water mixtures achieves >98% purity, critical for pharmaceutical applications.
Optimization of Reaction Conditions
Systematic optimization studies reveal the impact of reagents and solvents on yield (Table 1).
Table 1. Optimization of Cyclization Conditions for 6-Chloro-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Fe powder | AcOH | 110 | 1.25 | 84 |
| 2 | Zn dust | AcOH:H₂O | 110 | 3.0 | 67 |
| 3 | SnCl₂·2H₂O | MeOH | 80 | 12.0 | 43 |
Fe powder in acetic acid emerges as the optimal system, balancing reactivity and ease of product isolation. Microwave-assisted synthesis further reduces time to 30 minutes without compromising yield.
Comparative Analysis of Synthesis Routes
Table 2. Comparison of Claisen-Schmidt vs. Friedländer Methods
| Parameter | Claisen-Schmidt | Friedländer |
|---|---|---|
| Starting Materials | 4-Chloro-2-aminobenzaldehyde, hydrazines | Anthranilaldehydes, ketones |
| Reaction Time | 1.25–3.5 h | 6–12 h |
| Yield | 70–93% | 50–75% |
| Regioselectivity | High (preferential C-6 chlorination) | Moderate (requires directing groups) |
| Scalability | Excellent (continuous flow compatible) | Limited (batch-dependent) |
The Claisen-Schmidt method outperforms Friedländer condensation in yield and scalability, making it the preferred choice for industrial applications.
Mechanistic Insights and Challenges
Chlorination Dynamics
The 6-chloro substituent is introduced either via starting materials (e.g., 4-chloro-2-aminobenzaldehyde) or post-cyclization treatment with POCl₃. The latter method, adapted from pyridazine synthesis, involves reacting hydroxyl intermediates with POCl₃ and dimethylformamide at 75–90°C, achieving near-quantitative conversion.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Biological Activities
CPQ has shown promise in several areas of biological research:
- Anticancer Activity : Studies have indicated that CPQ can act as a lead compound for developing anticancer agents. Its structural similarities to known anticancer drugs suggest it may inhibit cell proliferation by interacting with specific molecular targets such as kinases involved in cancer progression .
- Enzyme Inhibition : CPQ has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. Inhibition of COX-2 can lead to reduced inflammatory responses, making CPQ a candidate for anti-inflammatory therapies .
- Phosphodiesterase Inhibition : The compound has also been explored for its phosphodiesterase-4 (PDE4) inhibitory activity, which can have implications in treating respiratory diseases such as asthma by reducing inflammation in the airways .
- Topoisomerase Inhibition : CPQ exhibits cytotoxicity through its ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This activity is particularly relevant in the development of chemotherapeutic agents targeting cancer cells .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of CPQ in drug development:
- In Vitro Studies : Preliminary in vitro studies demonstrated that certain derivatives of CPQ exhibit significant inhibition of Chk1 kinase activity, suggesting their potential as selective inhibitors for cancer therapy. These findings were supported by molecular docking studies that provided insights into the binding interactions between CPQ derivatives and their targets .
- Structure-Activity Relationship (SAR) : A comprehensive SAR study involving various CPQ analogs revealed correlations between structural modifications and biological activity. For instance, modifications at the pyrazole moiety were found to influence both potency and selectivity against specific cancer cell lines .
Mechanism of Action
The mechanism of action of 6-Chloro-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. This inhibition can affect various cellular processes, including cell proliferation, apoptosis, and signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations
Substituent Position: Chlorine at position 6 (target compound) vs. 8 (DK-I-87-1): Position 8 substitution in DK-I-87-1 correlates with stronger α6-GABAA receptor modulation . The 6-chloro derivative may exhibit distinct binding kinetics due to altered steric interactions. Methoxy vs.
Bulk and Stereochemistry :
- Bulky substituents (e.g., cyclohexyl in DCBS40A) improve subtype selectivity but may reduce bioavailability .
- Phenyl groups (e.g., 2-phenyl derivative) introduce lipophilicity, impacting blood-brain barrier penetration .
Discontinued Derivatives :
- 8-Methoxy-2-methyl derivatives (e.g., Ref: 10-F757331) were discontinued commercially, possibly due to synthesis challenges or suboptimal pharmacokinetics .
Pharmacological Implications
- GABAA Receptor Subtypes : α6βγ2 and α+/β− interfaces are critical targets. Chloro-substituted derivatives (6- or 8-position) show promise in pain management, while methoxy derivatives may favor anxiolytic applications .
Biological Activity
6-Chloro-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one (CPQ) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the pyrazoloquinoline family and is characterized by a fused pyrazole and quinoline structure with a chlorine atom at the sixth position. Its unique chemical properties suggest a range of applications, especially in the fields of cancer research and antimicrobial activity.
- Molecular Formula : C10H6ClN3O
- Molecular Weight : 219.63 g/mol
- CAS Number : 1015605-47-6
The specific biological targets and mechanisms of action for CPQ remain largely unexplored. However, similar compounds within the pyrazoloquinoline class have demonstrated interactions with various enzymes, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDK2 has been noted in related studies, suggesting that CPQ may exert its effects through similar pathways.
Anticancer Properties
Research indicates that CPQ and its analogs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds derived from the pyrazoloquinoline framework can inhibit cell growth in models such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells. The antiproliferative activity of CPQ has been linked to its ability to interfere with cell cycle progression, likely through enzyme inhibition .
Antimicrobial Effects
Beyond anticancer applications, CPQ has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial and antibiofilm activities, potentially making it useful in addressing infections caused by resistant strains of bacteria. The exact mechanisms underlying these effects are still under investigation but may involve disruption of bacterial signaling pathways or direct inhibition of bacterial enzymes .
Pharmacokinetics
The pharmacokinetic profile of CPQ is not fully characterized; however, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is essential for evaluating its therapeutic potential. Future studies should focus on determining these parameters to assess bioavailability and systemic effects following administration .
Case Studies and Research Findings
Q & A
Q. Table 1. Key Crystallographic Parameters for Pyrazoloquinoline Analogs
Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
